1-Pyridin-2-yl-heptan-1-one oxime
Overview
Description
1-Pyridin-2-yl-heptan-1-one oxime is a chemical compound with the molecular formula C12H18N2O. It is characterized by the presence of a pyridine ring attached to a heptanone oxime structure.
Preparation Methods
The synthesis of 1-Pyridin-2-yl-heptan-1-one oxime typically involves the reaction of 1-Pyridin-2-yl-heptan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Pyridin-2-yl-heptan-1-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pyridin-2-yl-heptan-1-one oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-heptan-1-one oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Pyridin-2-yl-heptan-1-one oxime can be compared with other similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may exhibit similar chemical reactivity.
Oxime compounds: These compounds contain the oxime functional group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of the pyridine ring and heptanone oxime structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(NZ)-N-(1-pyridin-2-ylheptylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-9-12(14-15)11-8-6-7-10-13-11/h6-8,10,15H,2-5,9H2,1H3/b14-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBPTFHRKCPHPX-OWBHPGMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NO)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=N/O)/C1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371951-28-9 | |
Record name | 1-pyridin-2-yl-heptan-1-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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